molecular formula C10H7FN2O4S B3271223 1-Benzenesulfonyl-5-fluorouracil CAS No. 54390-99-7

1-Benzenesulfonyl-5-fluorouracil

Cat. No.: B3271223
CAS No.: 54390-99-7
M. Wt: 270.24 g/mol
InChI Key: ZZDRJVSCQGYTCG-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known antimetabolite chemotherapeutic agent. This compound is characterized by the presence of a benzenesulfonyl group attached to the nitrogen atom of the uracil ring, and a fluorine atom replacing the hydrogen atom at the fifth position of the uracil ring. The modification aims to enhance the pharmacological properties of 5-fluorouracil, potentially improving its efficacy and reducing its toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzenesulfonyl-5-fluorouracil can be synthesized through a multi-step process. The initial step involves the sulfonylation of 5-fluorouracil with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzenesulfonyl-5-fluorouracil undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the fifth position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.

    Hydrolysis: The benzenesulfonyl group can be hydrolyzed under acidic or basic conditions to yield 5-fluorouracil.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted uracil derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-fluorouracil.

    Hydrolysis: Formation of 5-fluorouracil and benzenesulfonic acid.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other fluorinated uracil derivatives.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying enzyme inhibition.

    Medicine: Explored for its anticancer properties, particularly in the treatment of solid tumors such as colorectal and breast cancers. The compound’s ability to inhibit thymidylate synthase makes it a promising candidate for chemotherapy.

Mechanism of Action

1-Benzenesulfonyl-5-fluorouracil exerts its effects primarily through the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate of the enzyme, the compound forms a stable complex with thymidylate synthase, preventing the formation of thymidine monophosphate. This leads to a depletion of thymidine triphosphate, disrupting DNA synthesis and repair, ultimately causing cell death. Additionally, the incorporation of fluoronucleotides into RNA and DNA further contributes to its cytotoxic effects.

Comparison with Similar Compounds

    5-Fluorouracil: The parent compound, widely used in chemotherapy.

    Capecitabine: An oral prodrug of 5-fluorouracil, designed to improve bioavailability and reduce systemic toxicity.

    Tegafur: Another prodrug of 5-fluorouracil, often used in combination with other chemotherapeutic agents.

Uniqueness: 1-Benzenesulfonyl-5-fluorouracil stands out due to the presence of the benzenesulfonyl group, which may enhance its pharmacokinetic properties and reduce its toxicity compared to 5-fluorouracil. The compound’s unique structure allows for targeted modifications, potentially leading to the development of more effective and safer chemotherapeutic agents.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-fluoropyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4S/c11-8-6-13(10(15)12-9(8)14)18(16,17)7-4-2-1-3-5-7/h1-6H,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRJVSCQGYTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346802
Record name 1-Benzenesulfonyl-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54390-99-7
Record name 1-Benzenesulfonyl-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.6 g (0.02 mole) of 5-fluorouracil and 1.38 g (0.01 mole) of anhydrous potassium carbonate were suspended in 70 ml. of dioxane. 3.5 g (0.02 mole) of benzenesulfonyl chloride in 10 ml. of dioxane was dropwise added thereto and stirred at 80°C. for 7 hours. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure and a resinous residue was obtained. The residue was dissolved in a small amount of ethanol and allowed to stand at 5°C. overnight. There was obtained 2.95 g (54.6% yield) of 1-benzenesulfonyl-5-fluorouracil. The product was recrystallized from dioxane-ethanol and gave granular crystals melting at 256°-257°C. The results of an elementary analysis thereof were well in agreement with the calculated value as follows:
Quantity
2.6 g
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reactant
Reaction Step One
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1.38 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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